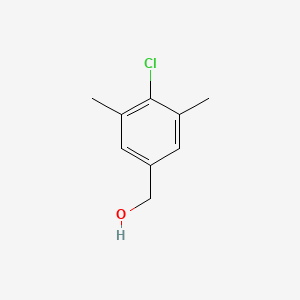

(4-Chloro-3,5-dimethylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Chloro-3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11ClO. It is a derivative of phenol, where the phenyl ring is substituted with a chlorine atom at the 4-position and two methyl groups at the 3- and 5-positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(4-Chloro-3,5-dimethylphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3,5-dimethylbenzaldehyde with a reducing agent such as sodium borohydride in an alcohol solvent like ethanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Chloro-3,5-dimethylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (4-Chloro-3,5-dimethylphenyl)methanone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to (4-Chloro-3,5-dimethylphenyl)methane using strong reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed

Oxidation: (4-Chloro-3,5-dimethylphenyl)methanone.

Reduction: (4-Chloro-3,5-dimethylphenyl)methane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

-

Intermediate in Organic Synthesis :

- (4-Chloro-3,5-dimethylphenyl)methanol serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are used to produce various organic compounds, enhancing synthetic pathways in organic chemistry.

-

Oxidation and Reduction Reactions :

- The compound can undergo oxidation to form (4-Chloro-3,5-dimethylphenyl)methanone and reduction to yield (4-Chloro-3,5-dimethylphenyl)methane. These transformations are significant in developing new chemical entities.

Biology

-

Antimicrobial Properties :

- Research indicates that this compound exhibits antimicrobial activity against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes, making it a candidate for further development as an antimicrobial agent.

-

Synergistic Effects :

- Studies have shown that combining this compound with other antimicrobial agents enhances efficacy against resistant bacterial strains. This finding is crucial for addressing challenges in treating infections caused by antibiotic-resistant bacteria.

Medicine

-

Potential Drug Development :

- The compound is being investigated for its potential use as a precursor in drug formulations aimed at treating skin infections and conditions like acne vulgaris. Its effectiveness in topical formulations positions it as a valuable component in dermatological products.

-

Cytotoxicity Studies :

- While promising as an antimicrobial agent, higher concentrations of this compound have shown cytotoxic effects, necessitating careful dosage considerations for safe pharmaceutical applications.

Industry

- Production of Dyes and Pigments :

- Biocides and Preservatives :

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Chemical and Pharmaceutical Research demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to controls, highlighting its potential for topical applications in treating skin infections .

Case Study 2: Polymer Development

Research on novel acrylic copolymers derived from this compound revealed their effectiveness as antimicrobial agents in medical applications such as drug delivery systems and surgical materials. The study characterized these polymers using Fourier Transform Infrared Spectroscopy and Nuclear Magnetic Resonance Spectroscopy to confirm their structural integrity .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates production of pharmaceuticals |

| Biology | Antimicrobial agent | Effective against Gram-positive bacteria |

| Medicine | Drug precursor | Potential for treating skin infections |

| Industry | Biocides/preservatives | Used in personal care products |

Mécanisme D'action

The mechanism of action of (4-Chloro-3,5-dimethylphenyl)methanol involves its interaction with cellular components, leading to disruption of cellular processes. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane potential, leading to cell lysis and death . The compound may also interact with specific enzymes and proteins, inhibiting their function and thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-3,5-dimethylphenol: This compound is similar in structure but lacks the methanol group. It is also known for its antimicrobial properties.

4-Chloro-3,5-dimethylbenzaldehyde: This compound is an aldehyde derivative and serves as a precursor in the synthesis of (4-Chloro-3,5-dimethylphenyl)methanol.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties.

Activité Biologique

(4-Chloro-3,5-dimethylphenyl)methanol, a phenolic compound with the molecular formula C₈H₉ClO and a molecular weight of approximately 170.64 g/mol, has garnered attention for its notable biological activities, particularly its antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorine atom at the para position and two methyl groups at the ortho positions on a phenolic ring. This specific substitution pattern enhances its biological activity while maintaining a balance between solubility and potency against microbial strains. It appears as a white to pale yellow crystalline solid and is soluble in organic solvents but has limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The compound demonstrates significant antimicrobial effects against various bacteria, particularly Gram-positive strains. Its mechanism involves:

- Disruption of Cell Membranes : The compound interacts with cellular components, leading to cell lysis and death.

- Inhibition of Cellular Processes : It interferes with vital metabolic pathways within microbial cells.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. A summary of its antimicrobial efficacy is presented in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Propionibacterium acnes | 16 µg/mL | Potential application in acne treatment |

Table 1: Antimicrobial Efficacy of this compound

The compound's effectiveness against Propionibacterium acnes suggests potential applications in dermatological treatments for conditions like acne vulgaris.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Properties : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, a common pathogen associated with skin infections. The research highlighted its potential as an alternative treatment for antibiotic-resistant strains.

- Synergistic Effects : Another study explored the synergistic effects of combining this compound with other antimicrobial agents. Results indicated enhanced efficacy against resistant bacterial strains when used in combination therapies.

Safety and Toxicity

While the compound shows promising antimicrobial activity, it is essential to consider its safety profile. Research indicates that at higher concentrations, this compound may exhibit cytotoxic effects. Therefore, careful dosage considerations are necessary for pharmaceutical applications.

Propriétés

IUPAC Name |

(4-chloro-3,5-dimethylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANAVHMIEOOELY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.